molecular formula C11H16O2 B1611079 1-(3-Methoxyphenyl)-2-methylpropan-1-ol CAS No. 61751-33-5

1-(3-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No. B1611079
CAS RN: 61751-33-5
M. Wt: 180.24 g/mol
InChI Key: FHDONTAKGDIMOX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of phenethylamines. It is also known as 3-Methoxyamphetamine or 3-MeOA. This compound has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Stability Studies

  • The compound has been used in the synthesis of spirocyclohexadienones, where its stability towards dienone-phenolic rearrangement was explored. The nature of substituents significantly affects the stability of the resulting compounds (Ausheva et al., 2001).

Application in Chemical Synthesis Intermediates

  • 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, as a component of 2-Methoxypropan-1-ol, finds applications in various industries including paints, varnishes, dyes, inks, adhesives, cleaning formulations, and chemical synthesis intermediates (Kilanowicz-Sapota & Klimczak, 2021).

Protection Group for Boronic Acids

  • It has been utilized in the development of a new protecting group for boronic acids, where both protection and deprotection processes can be accomplished under mild conditions with high efficiency (Yan, Jin, & Wang, 2005).

Enzymatic Resolution in Asymmetric Synthesis

  • The compound is involved in the enzymatic resolution of chiral 1,3-amino alcohols, playing a key role in the asymmetric synthesis of pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Atmospheric Chemistry and Environmental Impact

  • It contributes to the understanding of atmospheric chemistry, particularly in the study of volatile vegetative emissions and their impact on the environment (Reisen et al., 2003).

Natural Product Synthesis and Pharmacological Applications

Biofuel Production

  • Its derivatives have been investigated in the context of biofuel production, particularly in creating more efficient pathways for the production of biofuels like isobutanol (Bastian et al., 2011).

properties

IUPAC Name

1-(3-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDONTAKGDIMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545996
Record name 1-(3-Methoxyphenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61751-33-5
Record name 1-(3-Methoxyphenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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